Tetrahexyl orthosilicate

説明

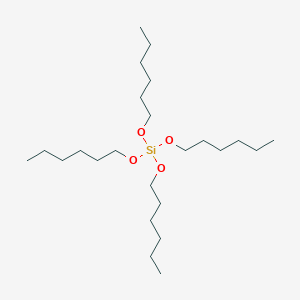

Tetrahexyl orthosilicate is an organosilicon compound with the chemical formula Si(OC6H13)4. It is a member of the orthosilicate family, where the silicon atom is bonded to four hexyl groups through oxygen atoms. This compound is typically used as a precursor in the synthesis of silicon-based materials and coatings.

準備方法

Synthetic Routes and Reaction Conditions: Tetrahexyl orthosilicate can be synthesized through the alcoholysis of silicon tetrachloride (SiCl4) with hexanol (C6H13OH). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}6\text{H}{13}\text{OH} \rightarrow \text{Si(OC}6\text{H}{13}\text{)}_4 + 4 \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride and hexanol are mixed in the presence of a catalyst. The reaction mixture is then heated to facilitate the formation of the desired product. The byproduct, hydrogen chloride, is removed through distillation or neutralization.

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of hexanol and silicon dioxide. [ \text{Si(OC}{13}\text{)}_4 + 4 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}{13}\text{OH} ]

Condensation: This compound can also undergo condensation reactions to form siloxane bonds, which are useful in the production of silicone polymers.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.

Major Products:

Hydrolysis: Hexanol and silicon dioxide.

Condensation: Siloxane polymers.

科学的研究の応用

Material Science and Engineering

Silica Gel Formation

- THOS can undergo hydrolysis to form silica gel, which is utilized in various applications such as adsorbents, catalysts, and fillers. The process involves the reaction of THOS with water, leading to the formation of silicon dioxide (SiO₂) and hexanol as a byproduct:

- This silica gel can be tailored for specific properties, making it suitable for applications in coatings and composites.

Coatings and Sealants

- THOS is employed as a binder in coatings to enhance adhesion and durability. Its hydrophobic properties make it ideal for water-repellent coatings on various substrates, including metals and plastics. The compound's ability to form strong silicon-oxygen bonds contributes to the mechanical strength and chemical resistance of these coatings.

Biomedical Applications

Drug Delivery Systems

- Recent studies have investigated the use of THOS-based hydrogels for drug delivery. These hydrogels exhibit controlled release properties, allowing for sustained therapeutic effects. The hydrolysis of THOS can create nanoparticle structures that encapsulate drugs, enhancing bioavailability and targeting capabilities .

Tissue Engineering

- In tissue engineering, THOS can be used to fabricate scaffolds that mimic the extracellular matrix. The biocompatibility of silica-based materials makes them suitable for supporting cell growth and tissue regeneration.

Nanotechnology

Synthesis of Nanoparticles

- THOS is utilized in the synthesis of silica nanoparticles through sol-gel processes. By controlling the reaction conditions, researchers can produce monodisperse nanoparticles with specific sizes and shapes. These nanoparticles have applications in drug delivery, imaging, and as catalysts in chemical reactions .

Self-templating Microemulsions

- Recent advancements have shown that THOS can be incorporated into surfactant-free microemulsions for self-templating synthesis of silica structures. This method allows for the production of well-defined silica colloidal spheres, which are useful in various nanotechnological applications .

Environmental Applications

Water Treatment

- The adsorption capabilities of silica derived from THOS make it a candidate for water treatment processes. Its high surface area allows for effective removal of contaminants from water through adsorption mechanisms.

Industrial Applications

Silica-based Ceramics

- In the ceramics industry, THOS serves as a precursor for producing silica-based ceramic materials. These materials are known for their thermal stability and mechanical strength, making them suitable for high-temperature applications.

Additives in Polymers

- THOS can be used as an additive in polymer formulations to enhance mechanical properties and thermal resistance. Its incorporation into polymer matrices improves adhesion between inorganic fillers and organic components.

Case Studies

作用機序

The primary mechanism by which tetrahexyl orthosilicate exerts its effects is through the formation of siloxane bonds. When hydrolyzed, it produces silicon dioxide, which can further react to form a network of siloxane bonds. These bonds are responsible for the material’s strength, durability, and resistance to environmental factors.

類似化合物との比較

Tetraethyl orthosilicate (Si(OC2H5)4): Similar in structure but with ethyl groups instead of hexyl groups. It is more commonly used due to its lower molecular weight and higher reactivity.

Tetramethyl orthosilicate (Si(OCH3)4): Contains methyl groups and is used in the production of silica-based materials.

Tetra-n-butyl orthosilicate (Si(OC4H9)4): Contains butyl groups and is used in similar applications as tetrahexyl orthosilicate but with different physical properties.

Uniqueness: this compound is unique due to its longer alkyl chains, which provide different solubility and reactivity characteristics compared to its shorter-chain analogues. This makes it particularly useful in applications requiring specific hydrophobic properties and lower volatility.

生物活性

Tetrahexyl orthosilicate (THOS) is a silicate compound that has garnered interest for its potential applications in various fields, including medicine and materials science. This article explores the biological activity of THOS, focusing on its interactions at the cellular level, therapeutic uses, and stability in biological systems.

This compound, with the molecular formula , is an organosilicon compound that belongs to the family of alkoxysilanes. Its structure consists of a silicon atom bonded to four hexyl groups and four ethoxy groups. This configuration allows THOS to participate in sol-gel processes, forming silicate networks that can encapsulate various therapeutic agents.

1. Cellular Interactions

Research has indicated that THOS exhibits low cytotoxicity in vitro. Studies have shown that THOS does not significantly affect cell viability at concentrations typically used in formulations (up to 100 µg/mL) . The compound's ability to form stable gels makes it a suitable candidate for drug delivery systems, where it can encapsulate and release therapeutic agents in a controlled manner.

2. Therapeutic Applications

THOS has been explored for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels. For instance, a study focusing on tetraethyl orthosilicate (TEOS), a related compound, demonstrated its efficacy in creating thixotropic hydrogels for localized drug delivery . These hydrogels can be injected into target areas, where they solidify and release drugs over time.

Table 1: Comparison of this compound (THOS) and Tetraethyl Orthosilicate (TEOS) Properties

| Property | This compound (THOS) | Tetraethyl Orthosilicate (TEOS) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 414.77 g/mol | 208.33 g/mol |

| Biocompatibility | Low cytotoxicity | Low cytotoxicity |

| Gel Formation | Yes | Yes |

| Drug Release Profile | Sustained release | Controlled release |

Stability Studies

Stability is crucial for the efficacy of any drug delivery system. Recent studies have evaluated the stability of THOS-based formulations under various conditions. Factors such as temperature, pH, and ionic strength can significantly influence the gel properties and drug release kinetics.

Case Study: Stability of THOS-Based Hydrogels

A case study assessed the long-term stability of THOS-based hydrogels designed for drug delivery applications. The study found that varying the concentration of hyaluronic acid within the formulation significantly impacted both mechanical strength and drug release profiles . The results indicated that optimal formulation could maintain stability over extended periods while ensuring effective drug delivery.

Table 2: Stability Parameters of THOS-Based Hydrogels

| Parameter | Observation |

|---|---|

| Mechanical Strength | Decreased over time |

| Drug Release Rate | Stable at optimal HA concentration |

| pH Influence | Minimal effect on stability |

特性

IUPAC Name |

tetrahexyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYAPKYFYYWOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO[Si](OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995767 | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-86-7 | |

| Record name | Hexyl silicate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。